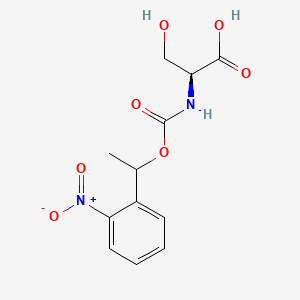

N-1-(2-Nitrophenyl)ethoxycarbonylserine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-1-(2-Nitrophenyl)ethoxycarbonylserine, also known as NEOS, is a chemical compound that has been widely used in scientific research due to its unique properties. NEOS is a serine derivative that has a nitrophenyl group attached to its carbonyl carbon. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

科学的研究の応用

Synthesis and Photodeprotection

N-1-(2-Nitrophenyl)ethoxycarbonyl derivatives serve as protective groups in synthetic chemistry, offering advantages in terms of stability and selectivity. These compounds are used as photolabile protecting groups for nucleosides, enabling controlled release through photodeprotection mechanisms. The rate of photodeprotection can be significantly influenced by substitutions on the phenyl ring and the side-chain, where β-branching leads to increased rates of photodeprotection. This property is essential for the precise control over the release of protected compounds in synthetic pathways (Giegrich et al., 1998).

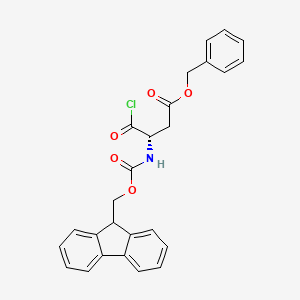

Peptide Synthesis

In peptide synthesis, N-1-(2-Nitrophenyl)ethoxycarbonylserine analogs are explored as alternative protecting groups to the traditional Fmoc strategy. They offer potential advantages for automatic synthesizers and for incorporating residues prone to racemization. Their hydrophilicity aids in the preparation of protected peptides, making them suitable for convergent solid-phase peptide synthesis strategies (Carreño et al., 2000).

Fluorescent Probes and Sensors

These compounds are integral in developing metal-free and reductant-resistant fluorescent probes for biological applications, such as imaging nitroxyl (HNO) in living cells. The design of such probes involves linking a fluorophore through an ester moiety to a diphenylphosphinobenzoyl group, which reacts with HNO to release a fluorescent signal. This approach provides high selectivity and resistance to reductants, making it suitable for real-time imaging in biological systems (Kawai et al., 2013).

特性

IUPAC Name |

(2S)-3-hydroxy-2-[1-(2-nitrophenyl)ethoxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O7/c1-7(8-4-2-3-5-10(8)14(19)20)21-12(18)13-9(6-15)11(16)17/h2-5,7,9,15H,6H2,1H3,(H,13,18)(H,16,17)/t7?,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTUKZSEJOZWJB-NETXQHHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@@H](CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934950 |

Source

|

| Record name | N-{Hydroxy[1-(2-nitrophenyl)ethoxy]methylidene}serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154187-38-9 |

Source

|

| Record name | N-1-(2-Nitrophenyl)ethoxycarbonylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154187389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{Hydroxy[1-(2-nitrophenyl)ethoxy]methylidene}serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B583846.png)